N-phenyl-N-(propan-2-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-phenyl-N-(propan-2-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with a propyl group at position 5, a 1H-pyrrol-1-yl moiety at position 4, and a sulfanyl-linked acetamide group. The acetamide nitrogen is further substituted with phenyl and isopropyl groups.
Properties
IUPAC Name |
N-phenyl-N-propan-2-yl-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS/c1-4-10-18-21-22-20(25(18)23-13-8-9-14-23)27-15-19(26)24(16(2)3)17-11-6-5-7-12-17/h5-9,11-14,16H,4,10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYCGDGNLWPJIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)N(C3=CC=CC=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-phenyl-N-(propan-2-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Triazole Ring : The triazole moiety is synthesized through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Pyrrole Incorporation : The pyrrole unit is introduced via cyclization reactions involving suitable precursors.
- Final Coupling : The final compound is formed by coupling the triazole and pyrrole components with a phenyl group and a propanamide moiety.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Moderate activity | 32 µg/mL |
| Escherichia coli | Low activity | 64 µg/mL |
| Enterococcus faecalis | Moderate activity | 16 µg/mL |
These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Antifungal Activity
The compound's antifungal properties have also been evaluated. Triazole derivatives are well-known for their ability to inhibit fungal ergosterol biosynthesis. Preliminary studies indicate that this compound demonstrates effective antifungal activity against common pathogenic fungi such as Candida albicans and Aspergillus niger.
The biological activity of this compound can be attributed to its ability to disrupt essential cellular processes in microorganisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell wall synthesis and ergosterol production.
- DNA Interaction : Similar to other pyrrole-based compounds, it may interact with DNA or RNA polymerases, disrupting nucleic acid synthesis.
Case Studies
Several studies have highlighted the potential therapeutic applications of triazole derivatives:
- Anticancer Properties : A study published in Drug Target Insights demonstrated that certain triazole derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- In Vivo Studies : Animal model studies have indicated that compounds similar to this compound show promise in reducing tumor growth and enhancing survival rates .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Triazole Substitution Patterns
- Target Compound: Features a 5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole core.
- Analogues from : Compounds 6a–6c and 7a–7b possess 4-allyl-5-(pyridin-2-yl or pyridin-3-yl)-4H-1,2,4-triazole cores. Pyridine substituents may improve water solubility compared to pyrrole, but allyl groups could reduce steric hindrance during synthesis .
- OLC-12 () : Contains a 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazole core. The ethyl and pyridinyl groups likely optimize receptor binding in insect odorant receptor (Orco) agonism, contrasting with the target compound’s pyrrole-propyl combination .
Acetamide Side Chain Modifications
- Target Compound : The acetamide is N-phenyl-N-(propan-2-yl), which balances hydrophobicity and steric bulk.
- Anti-Exudative Analogues (): Derivatives like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide feature furan substituents. Furan’s electron-rich nature may enhance anti-inflammatory activity, whereas pyrrole in the target compound could favor different pharmacokinetic profiles .
- OLC-12 and VUAA-1 () : These Orco agonists have N-(4-isopropylphenyl) or N-(4-ethylphenyl) acetamide groups, suggesting that para-substituted aromatic rings are critical for receptor interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
